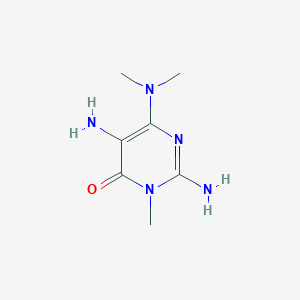

2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

61693-34-3 |

|---|---|

Molecular Formula |

C7H13N5O |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2,5-diamino-6-(dimethylamino)-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C7H13N5O/c1-11(2)5-4(8)6(13)12(3)7(9)10-5/h8H2,1-3H3,(H2,9,10) |

InChI Key |

TYSJCUPVASTBBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to introduce the amino and dimethylamino groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: It can also be reduced to form different reduced forms.

Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential role in various biological processes and its interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

(a) 2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one

This compound () shares the pyrimidinone core and amino groups at positions 2 and 5 but differs in the position 6 substituent: a phospho-D-ribitylamino group replaces the dimethylamino group. Additional distinctions include:

- Phosphate and ribityl moieties , making it larger and more polar.

- Involvement in riboflavin (vitamin B2) biosynthesis as a substrate for EC 1.1.1.302 (2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5’-phosphate reductase) .

(b) Pyrimidinone Derivatives with Heterocyclic Substitutions

describes pyrimidinones fused with coumarin and tetrazolyl groups (e.g., compounds 4i and 4j). These feature:

- Bulkier substituents (e.g., coumarin-thione or tetrazolyl-phenyl groups) at position 4.

- Demonstrated applications in antimicrobial or photochemical studies , though their specific biological activities differ due to substituent variations.

Structural and Functional Differences

Table 1: Substituent Comparison

| Position | Target Compound | 2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one | Coumarin-Tetrazolyl Derivatives (e.g., 4i, 4j) |

|---|---|---|---|

| 2 | NH₂ | NH₂ | NH₂ or SH |

| 5 | NH₂ | NH₂ | NH₂ |

| 6 | N(CH₃)₂ | 5-phospho-D-ribitylamino | Coumarin-thione or tetrazolyl-phenyl |

| 3 | CH₃ | H | H or CH₃ |

Key Functional Implications

Solubility and Polarity: The target compound’s dimethylamino group enhances lipophilicity compared to the polar phospho-ribityl analog, which likely has higher aqueous solubility due to phosphate and hydroxyl groups . Coumarin derivatives (e.g., 4i, 4j) exhibit intermediate polarity, depending on their fused heterocycles.

Biological Roles: 2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is critical in riboflavin biosynthesis, acting as a substrate for EC 1.1.1.302 in Methanocaldococcus jannaschii and other archaea . Its reductase activity facilitates conversion to 5-amino-6-(5-phosphoribosylamino)uracil, a riboflavin precursor.

Metabolic Relevance: The phospho-ribityl analog is identified as a differential metabolite in dietary studies (e.g., upregulated in specific metabolic groups) , suggesting its importance in nutrient metabolism. No similar data exist for the target compound.

Enzymatic and Microbial Context

- Enzyme Specificity : EC 1.1.1.302 exclusively recognizes the phospho-ribityl substituent, highlighting the steric and electronic constraints of enzymatic binding pockets .

- Microbial Metabolism : The phospho-ribityl analog is processed by ribD (riboflavin biosynthesis protein D) in Eremothecium gossypii and other microbes, underscoring its evolutionary conservation .

Biological Activity

2,5-Diamino-6-(dimethylamino)-3-methylpyrimidin-4(3H)-one, also known by its CAS number 61693-30-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes two amino groups and a dimethylamino group, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₁N₅O

- Molecular Weight : 169.184 g/mol

- Structure : The compound features a pyrimidine ring substituted with amino groups, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and interactions with various biomolecules.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, certain analogs have shown selective inhibition of cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) with low cytotoxicity towards normal cells.

-

Mechanism of Action :

- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells without triggering apoptosis, indicating a potential mechanism for growth inhibition.

- DNA Interaction : Research indicates that these compounds may intercalate into DNA structures, affecting gene expression and cellular proliferation.

- Case Studies :

Table of Biological Activities

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Evaluation Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.